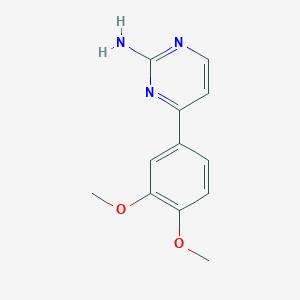

4-(3,4-ジメトキシフェニル)ピリミジン-2-アミン

説明

4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine is a chemical compound that is used for experimental and research purposes . It is known to exist in the form of a crystal .

Synthesis Analysis

The synthesis of 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine and its derivatives has been reported in several studies . For instance, one study reported the synthesis of 25 4,6-diphenylpyrimidin-2-amine derivatives containing a guanidine moiety . Another study reported the synthesis of 4 (3-aminocyclobutyl)pyrimidin-2-amines via acid-catalyzed chemo-selective C-4 substitution of 7H -pyrrolo [2,3- d ]pyrimidine (7‐deazapurine) ring with various amines .Molecular Structure Analysis

The complete crystal structure of 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine was established by a single-crystal X-ray diffraction . This structure determination can help understand the detailed three-dimensional arrangement of the compound, which could be useful for designing new derivatives .科学的研究の応用

4-(3,4-ジメトキシフェニル)ピリミジン-2-アミンと類似の化合物は、科学研究で多くの用途が見つかっています。以下は、独自の用途に焦点を当てた包括的な分析です。

抗がん活性

ピリミジン-2-アミン構造を持つ化合物は、抗がん特性を示すことが示されています。 たとえば、ピリミジン-2-アミンの誘導体は、さまざまな癌細胞株に対する抗増殖活性が評価され、中等度から高度の有効性を示しています .

キナーゼ阻害

ピリミジン-2-アミンは、癌やその他の病気に関与するシグナル伝達経路において重要な役割を果たすSer / Thrキナーゼ阻害剤としても研究されています .

神経保護効果

一部の2-アミノピリミジン薬理フォアは、パーキンソン病などの神経疾患に対する可能性を示しています .

ジヒドロ葉酸レダクターゼ阻害

ジヒドロ葉酸レダクターゼ(DHFR)は、抗がん剤や抗菌剤の標的となる酵素です。 ピリトレクシムなどのピリミジン-2-アミンはDHFRを阻害し、良好な抗腫瘍効果を示しました .

将来の方向性

Future research could focus on further characterizing the properties and potential applications of 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine. For instance, more studies could be conducted to understand its mechanism of action, especially its selectivity towards CLK1 and DYRK1A kinases . Additionally, its potential as an anticancer agent could be explored further .

作用機序

Target of Action

The primary targets of 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine are the CLK1 and DYRK1A kinases . These kinases play a significant role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Mode of Action

4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity . This inhibition results in changes in the cellular processes regulated by these kinases .

Biochemical Pathways

Given that it targets clk1 and dyrk1a kinases, it is likely that it impacts the pathways regulated by these kinases . These could include pathways related to cell cycle regulation, signal transduction, and other cellular processes.

Pharmacokinetics

Its predicted properties include a melting point of 138-139 °c, a boiling point of 4385±550 °C, and a density of 1?±006 g/cm3 . These properties could impact its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine’s action are likely related to its inhibition of CLK1 and DYRK1A kinases . By inhibiting these kinases, it could potentially alter cellular processes regulated by these kinases, leading to changes in cell behavior or function .

特性

IUPAC Name |

4-(3,4-dimethoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-16-10-4-3-8(7-11(10)17-2)9-5-6-14-12(13)15-9/h3-7H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGVLEVDUSPLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NC=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679608 | |

| Record name | 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645401-61-2 | |

| Record name | 4-(3,4-Dimethoxyphenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

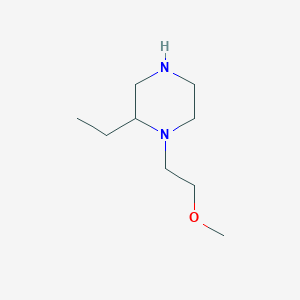

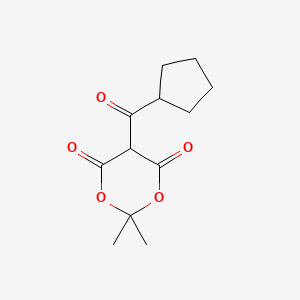

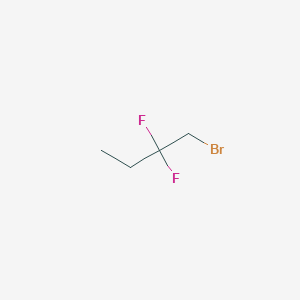

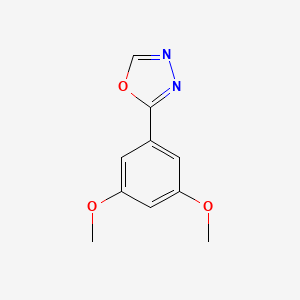

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(piperazin-1-ylmethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1524057.png)

![4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride](/img/structure/B1524062.png)

![2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol](/img/structure/B1524074.png)